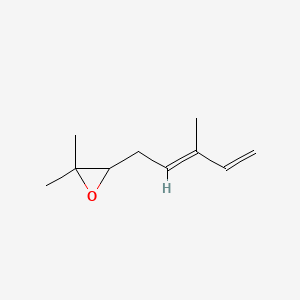
2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- is a chemical compound that belongs to the class of cyclohexadiene derivatives This compound is characterized by the presence of two propenyl groups attached to the 2 and 5 positions of the cyclohexadiene-1,4-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-cyclohexadiene-1,4-dione with propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexadiene-1,4-dione, followed by the addition of the propenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydroxy derivatives.
Substitution: The propenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups instead of propenyl groups.
2,5-Dihydroxy-1,4-benzoquinone: This compound has hydroxyl groups instead of propenyl groups.
Cyclohexa-1,4-diene: An isomer with different substitution patterns.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- is unique due to the presence of propenyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The propenyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
855871-36-2 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2,5-bis(prop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
VNFBSFMLDHPZMB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=O)C(=CC1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



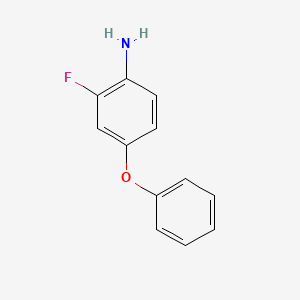
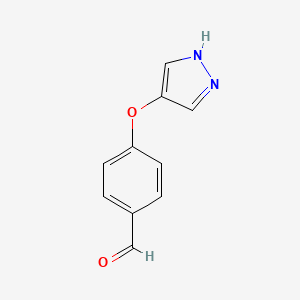
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
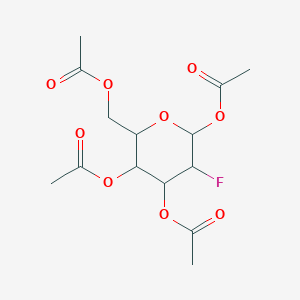
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
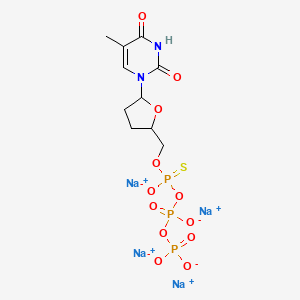
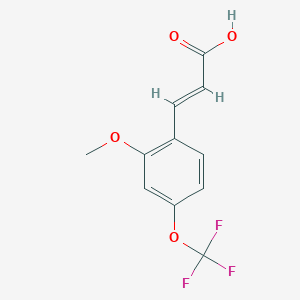
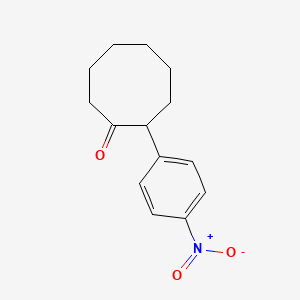

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
